molecular formula C23H17NO B13140039 n,n-Diphenylnaphthalene-1-carboxamide CAS No. 15732-28-2

n,n-Diphenylnaphthalene-1-carboxamide

Cat. No.: B13140039
CAS No.: 15732-28-2
M. Wt: 323.4 g/mol
InChI Key: RURTZYLJPHPJJW-UHFFFAOYSA-N
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Description

n,n-Diphenylnaphthalene-1-carboxamide: is an organic compound that belongs to the class of carboxamides It is characterized by the presence of two phenyl groups attached to a naphthalene ring, which is further connected to a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n,n-Diphenylnaphthalene-1-carboxamide typically involves the amidation of naphthalene-1-carboxylic acid with aniline derivatives. One common method involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an inert atmosphere, such as nitrogen, and at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to achieve high purity and minimize by-products. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

n,n-Diphenylnaphthalene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives with different functional groups.

    Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl or naphthalene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and catalysts such as iron(III) chloride (FeCl3) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthylamines. Substitution reactions can result in various halogenated or alkylated derivatives.

Scientific Research Applications

n,n-Diphenylnaphthalene-1-carboxamide has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of n,n-Diphenylnaphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    n,n-Diphenylbenzamide: Similar structure but with a benzene ring instead of a naphthalene ring.

    n,n-Diphenylacetamide: Contains an acetamide group instead of a carboxamide group.

    n,n-Diphenylmethanamide: Features a methanamide group in place of the carboxamide group.

Uniqueness

n,n-Diphenylnaphthalene-1-carboxamide is unique due to its naphthalene core, which imparts distinct electronic and steric properties compared to its analogs

Properties

CAS No.

15732-28-2

Molecular Formula

C23H17NO

Molecular Weight

323.4 g/mol

IUPAC Name

N,N-diphenylnaphthalene-1-carboxamide

InChI

InChI=1S/C23H17NO/c25-23(22-17-9-11-18-10-7-8-16-21(18)22)24(19-12-3-1-4-13-19)20-14-5-2-6-15-20/h1-17H

InChI Key

RURTZYLJPHPJJW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

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